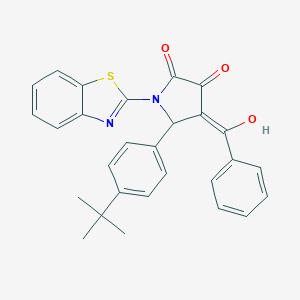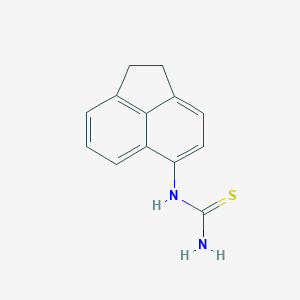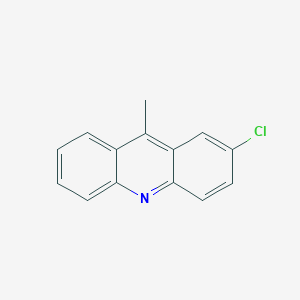
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BBP, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound belongs to the family of pyrrolones, which are known for their diverse biological activities. BBP has been found to exhibit promising biological activities, including anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies have suggested that it may act through multiple pathways. 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of various enzymes, including phosphodiesterase and topoisomerase, which are involved in cell proliferation and DNA replication. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of various signaling pathways, including the NF-kB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kB pathway. Additionally, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in treating neurodegenerative diseases by inhibiting the formation of amyloid beta peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibits various advantages and limitations for lab experiments. One of the advantages of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its ability to exhibit diverse biological activities, making it a potential candidate for drug development. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its low solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One of the future directions is to study the potential of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in treating other diseases, such as cardiovascular diseases and diabetes. Moreover, further research is needed to fully understand the mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and its potential in drug development. Additionally, the development of more efficient synthesis methods for 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can facilitate its use in various scientific research applications.
Métodos De Síntesis
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the condensation of 2-aminobenzothiazole with benzoyl chloride, followed by the reaction with tert-butylphenylacetylene and 3,4-dihydroxy-2-pyrrolidinone. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential in various scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. Studies have shown that 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of amyloid beta peptides.
Propiedades
Fórmula molecular |
C28H24N2O3S |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
(4Z)-1-(1,3-benzothiazol-2-yl)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H24N2O3S/c1-28(2,3)19-15-13-17(14-16-19)23-22(24(31)18-9-5-4-6-10-18)25(32)26(33)30(23)27-29-20-11-7-8-12-21(20)34-27/h4-16,23,31H,1-3H3/b24-22- |
Clave InChI |
UZQMEPAYFHVDOF-GYHWCHFESA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)



![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)